molecular formula C31H37P B14325605 (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 106345-64-6

(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B14325605
CAS No.: 106345-64-6
M. Wt: 440.6 g/mol
InChI Key: UUBGJNNOGJCVBD-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that features a fluorenylidene group and a tri-tert-butylphenyl group attached to a phosphorus atom. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of a fluorenylidene precursor with a tri-tert-butylphenylphosphine. The reaction conditions may include the use of a suitable solvent, such as toluene or THF, and a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphane compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the fluorenylidene or tri-tert-butylphenyl groups are replaced by other functional groups.

    Coordination: The phosphorus atom can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and halogenating agents like bromine or iodine for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize transition metal complexes and enhance their catalytic activity.

Biology and Medicine

In biology and medicine, organophosphorus compounds are studied for their potential as therapeutic agents

Industry

In industry, such compounds are used in the development of advanced materials, including polymers and electronic devices. Their ability to form stable complexes with metals makes them valuable in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane involves its interaction with molecular targets through the phosphorus atom. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A compound with three trimethoxyphenyl groups attached to phosphorus.

    (9H-Fluoren-9-ylidene)phosphane: A simpler analog with only the fluorenylidene group attached to phosphorus.

Uniqueness

(9H-Fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane is unique due to the combination of the bulky tri-tert-butylphenyl group and the fluorenylidene group. This unique structure can impart distinct steric and electronic properties, making it valuable in specific applications where such characteristics are desired.

Properties

CAS No.

106345-64-6

Molecular Formula

C31H37P

Molecular Weight

440.6 g/mol

IUPAC Name

fluoren-9-ylidene-(2,4,6-tritert-butylphenyl)phosphane

InChI

InChI=1S/C31H37P/c1-29(2,3)20-18-25(30(4,5)6)28(26(19-20)31(7,8)9)32-27-23-16-12-10-14-21(23)22-15-11-13-17-24(22)27/h10-19H,1-9H3

InChI Key

UUBGJNNOGJCVBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C(C)(C)C

Origin of Product

United States

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